![molecular formula C14H20N2O B1526799 [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol CAS No. 1303477-83-9](/img/structure/B1526799.png)
[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol
Overview
Description
“[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of “[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” is represented by the InChI code1S/C14H20N2O/c17-11-12-1-3-13(4-2-12)15-7-9-16(10-8-15)14-5-6-14/h1-4,14,17H,5-11H2 . Physical And Chemical Properties Analysis
“[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” is a powder that is stored at 4 degrees Celsius .Scientific Research Applications
Antimicrobial Activity
Compounds structurally similar to "[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of piperazinyl methanones have shown significant antibacterial and antifungal activities, suggesting the potential utility of these compounds in developing new antimicrobial agents. The structure-activity relationship and molecular docking studies indicate their interaction with bacterial and fungal proteins (Mandala et al., 2013).
Antitubercular Agents
Another study highlights the synthesis of N-heterocyclic phenylpiperazin-1-yl methanones derived from phenoxazine and phenothiazine, exhibiting potent inhibition of tubulin polymerization and antiproliferative properties against cancer cell lines. These findings indicate a promising direction for developing new antitubercular and anticancer agents, leveraging the structural motifs present in compounds like "[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol" (Prinz et al., 2017).
Enzyme Inhibitors
Research into the development of enzyme inhibitors has also explored compounds with similarities to "[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol." For example, a study on benzotriazol-1-yl carboxamide scaffold-based compounds for inhibiting endocannabinoid hydrolases FAAH and MAGL highlighted the therapeutic potential of these molecules in modulating endocannabinoid signaling pathways (Morera et al., 2012).
Central Nervous System Receptors
Additionally, compounds synthesized from the proteinogenic amino acid serine, resembling the structure of "[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol," have been investigated for their affinity towards central nervous system receptors, indicating potential applications in neurological disorder treatments (Beduerftig et al., 2001).
Safety And Hazards
The safety information for “[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
[4-(4-cyclopropylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-11-12-1-3-13(4-2-12)15-7-9-16(10-8-15)14-5-6-14/h1-4,14,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVKFBKHUWPXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




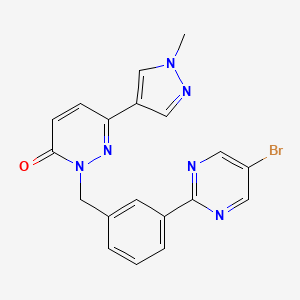
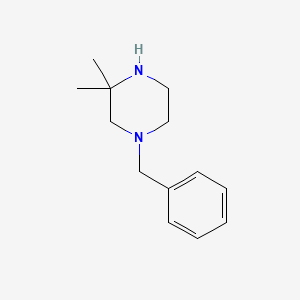

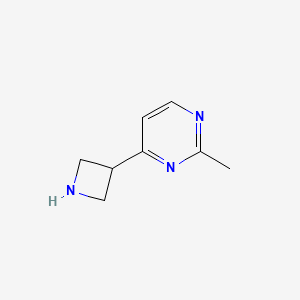
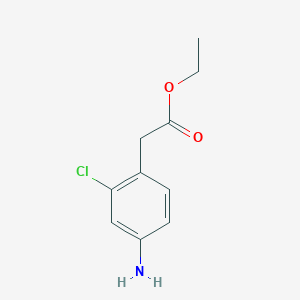

![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)
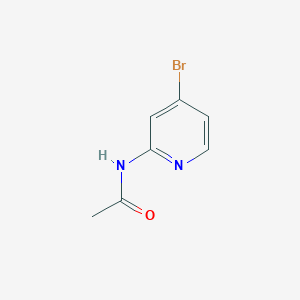
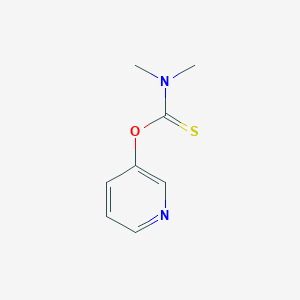
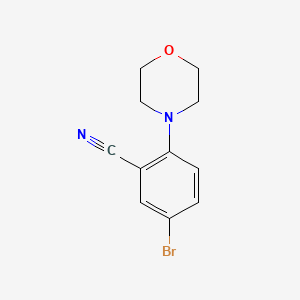
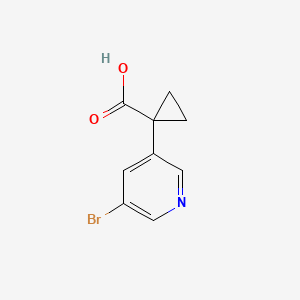
![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)
